molecular formula C6H13ClN4O2 B12307726 6-Azido-D-norleucine HCl

6-Azido-D-norleucine HCl

Cat. No.: B12307726
M. Wt: 208.64 g/mol
InChI Key: RCEAACZNVVRXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azido-D-norleucine HCl (CAS 2098497-01-7) is a non-proteinogenic D-amino acid analog of lysine, featuring a reactive azide group at the side chain. This compound serves as a versatile building block in chemical biology and bioconjugation. The azide functional group enables its widespread use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, commonly known as "click chemistry." These reactions are fundamental for labeling biomolecules, developing probes, and constructing complex molecular architectures. As the D-enantiomer, this compound may exhibit enhanced metabolic stability in biological systems compared to its L-form, making it a valuable tool for probing enzyme specificity and for applications where resistance to proteolytic degradation is desired. In research, this compound can be utilized for the synthetic modification of peptides, facilitating the attachment of various payloads such as fluorophores, tags, or drugs for targeted delivery and diagnostic applications. Its structural similarity to natural amino acids allows for its potential incorporation into peptides to create novel materials and bioconjugates. This product is intended for research purposes only. It is strictly for use in laboratory settings and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in accordance with all applicable laboratory safety regulations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-azidohexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEAACZNVVRXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Production Methodologies for 6 Azido D Norleucine Hcl

Chemical Synthesis Routes

Chemical synthesis offers versatile and scalable methods for producing 6-Azido-D-norleucine HCl. These routes often involve the stereoselective construction of the D-amino acid backbone and the subsequent introduction of the azide (B81097) functionality.

Stereoselective Synthesis of Azido-Amino Acids

The stereoselective synthesis of the D-enantiomer of azido-amino acids can be achieved through several established methodologies. One common approach begins with a chiral precursor that dictates the stereochemistry of the final product. For instance, D-glutamic acid can serve as a starting material. The carboxylic acid side chain can be selectively reduced to an alcohol, which is then converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution with an azide source.

Another powerful method is the asymmetric alkylation of a chiral glycine equivalent. Chiral Ni(II) complexes of glycine Schiff bases can be deprotonated and reacted with a suitable electrophile, such as 1-iodo-4-bromobutane. Subsequent reaction with sodium azide would install the terminal azide. The chiral ligand on the nickel complex directs the alkylation to stereoselectively form the D-amino acid.

Enzymatic kinetic resolution is also a viable strategy. A racemic mixture of an appropriate precursor, such as an N-acetylated amino acid, can be treated with an L-specific acylase. The enzyme will only hydrolyze the L-enantiomer, leaving the D-enantiomer in its acylated form, which can then be separated and deprotected.

MethodChiral Source/ControlKey TransformationTypical Stereoselectivity (d.r. or e.e.)
Chiral Pool SynthesisD-glutamic acidReduction and Azidation>99% e.e.
Asymmetric AlkylationChiral Ni(II) complexAlkylation of Glycine Enolate90-99% d.r.
Enzymatic Kinetic ResolutionL-specific acylaseSelective hydrolysis of L-enantiomer>99% e.e.

Incorporation of Azide Functionality into Norleucine Scaffolds

The introduction of the azide group at the 6-position of the D-norleucine scaffold is a critical step. A primary method for this transformation is the nucleophilic substitution of a suitable leaving group with an azide salt, typically sodium azide (NaN₃). The synthesis would start from a D-norleucine derivative where the terminal methyl group is replaced with a functional group that can be converted to a good leaving group.

For example, a protected D-amino acid with a terminal hydroxyl group, such as 6-hydroxy-D-norleucine, can be synthesized. The hydroxyl group can then be activated by conversion to a tosylate or mesylate. Subsequent reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) results in an Sₙ2 reaction, displacing the leaving group and forming the 6-azido derivative.

Alternatively, a starting material containing a terminal halide, such as 6-bromo-D-norleucine, can be directly subjected to azidation with sodium azide. The efficiency of this reaction depends on the nature of the halide and the reaction conditions.

Starting MaterialReagents for AzidationKey Reaction Type
6-hydroxy-D-norleucine derivative1. TsCl, pyridine; 2. NaN₃, DMFO-Tosylation followed by Sₙ2
6-bromo-D-norleucine derivativeNaN₃, DMFSₙ2
6-amino-D-lysine derivativeDiazotransfer reagent (e.g., TfN₃)Diazotization

Fmoc and Boc Protection Strategies in Solid-Phase Synthesis

In the context of solid-phase peptide synthesis (SPPS), the α-amino group of 6-Azido-D-norleucine must be protected to allow for controlled peptide bond formation. The two most common protecting groups are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.

The Fmoc group is typically introduced by reacting the amino acid with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions. During SPPS, the Fmoc group is removed with a solution of piperidine in DMF to expose the free amine for coupling with the next amino acid. The azide functionality is stable to these basic conditions.

Protecting GroupReagent for ProtectionDeprotection ConditionsOrthogonality
FmocFmoc-OSu20% Piperidine in DMFAcid-labile side-chain protecting groups
Boc(Boc)₂OTFA in DCMBase-labile side-chain protecting groups

Chemoenzymatic and Biosynthetic Approaches

Chemoenzymatic and biosynthetic methods offer more environmentally benign and highly selective alternatives to purely chemical synthesis for producing unnatural amino acids.

Enzyme-Catalyzed Derivatization of Amino Acids

Enzymes can be used to achieve high stereoselectivity in the synthesis of D-amino acids. For example, a transaminase could be employed for the asymmetric synthesis of 6-azido-D-norleucine. This would involve the reaction of an α-keto acid precursor, 2-oxo-6-azidohexanoic acid, with an amino donor, catalyzed by a D-amino acid transaminase (D-AAT). The stereoselectivity of the enzyme ensures the formation of the desired D-enantiomer. The α-keto acid precursor can be prepared through chemical synthesis.

Another chemoenzymatic strategy is the stereoinversion of a readily available L-amino acid. For instance, L-lysine could be a starting material. The ε-amino group could be chemically converted to an azide. Then, a bienzymatic system involving an L-amino acid oxidase (L-AAO) and a D-amino acid dehydrogenase (D-AADH) could be used. The L-AAO would convert the L-amino acid to the corresponding α-keto acid, which is then reductively aminated by the D-AADH to yield the D-amino acid.

Enzymatic ApproachKey Enzyme(s)Substrate(s)Product Stereoselectivity
Asymmetric AminationD-amino acid transaminase (D-AAT)2-oxo-6-azidohexanoic acid, Amino donorHigh (>99% e.e.)
StereoinversionL-amino acid oxidase, D-amino acid dehydrogenase6-azido-L-norleucineHigh (>99% e.e.)

Metabolic Engineering for Unnatural Amino Acid Production

Metabolic engineering of microorganisms, such as Escherichia coli, provides a promising avenue for the de novo biosynthesis of unnatural amino acids. To produce 6-azido-D-norleucine, several modifications to the host's metabolic pathways would be necessary.

First, the biosynthetic pathway for a natural amino acid with a similar carbon skeleton, such as L-lysine, could be harnessed and redirected. Genes for competing pathways would be deleted to increase the flux towards the desired precursor. For instance, enzymes that degrade the precursor would be knocked out.

To introduce the azide functionality, a novel enzymatic activity would need to be introduced into the host. This could involve the expression of an engineered enzyme capable of converting a terminal amino or hydroxyl group into an azide. However, the direct enzymatic azidation of a C-H bond is challenging. A more feasible approach would be to engineer the cell to produce a 6-halo- or 6-hydroxy-D-norleucine precursor, which could then be azidated in a subsequent chemical step.

Furthermore, to ensure the production of the D-enantiomer, the expression of an amino acid racemase could be engineered to convert the initially produced L-amino acid to a racemic mixture, followed by a selective catabolism of the L-enantiomer, or the stereospecific amination of an α-keto acid precursor by an overexpressed D-transaminase.

Engineering StrategyTarget Pathway/EnzymeGenetic ModificationOutcome
Precursor AccumulationLysine (B10760008) BiosynthesisOverexpression of key enzymes, Deletion of competing pathwaysIncreased flux to lysine-like precursors
Stereochemical ControlAmino Acid MetabolismOverexpression of a D-transaminaseStereoselective production of D-amino acids
Introduction of Novel FunctionalityEngineered PathwayExpression of halogenases or hydroxylasesProduction of a precursor for chemical azidation

Biochemical Integration of 6 Azido D Norleucine Hcl into Biological Macromolecules

Genetic Code Expansion Systems

Genetic code expansion allows for the site-specific incorporation of ncAAs into proteins by reassigning a codon, typically a stop codon like the amber codon (UAG), to encode the desired amino acid. This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the ncAA and does not cross-react with the host cell's endogenous aaRSs and tRNAs.

Engineered Aminoacyl-tRNA Synthetase Mutants for Selective Incorporation

The cornerstone of genetic code expansion is the engineered aminoacyl-tRNA synthetase (aaRS), which is responsible for specifically recognizing the unnatural amino acid and charging it onto its cognate tRNA. For the incorporation of azido-functionalized amino acids like azidonorleucine, researchers have successfully engineered E. coli methionyl-tRNA synthetase (MetRS) mutants. nih.govnih.govcaltech.edu These engineered MetRS variants have an altered amino acid binding pocket that accommodates the azido-norleucine while discriminating against the natural methionine. A strain of E. coli with a single genomic copy of an engineered MetRS gene has been shown to robustly incorporate azidonorleucine into recombinant proteins, achieving up to 90% replacement of methionine. nih.gov

While these studies have primarily focused on L-azidonorleucine, the principles of directed evolution and rational design of aaRSs could be applied to develop a synthetase specific for 6-Azido-D-norleucine. This would involve creating libraries of synthetase mutants and screening them for their ability to charge the D-amino acid to an orthogonal tRNA, a process that is significantly more challenging due to the stereochemical difference.

Amber Codon Suppression Techniques for Site-Specific Protein Labeling

Amber codon suppression is the most common technique used for the site-specific incorporation of ncAAs. portlandpress.comspringernature.comnih.gov This method involves introducing a gene of interest with an in-frame amber (UAG) stop codon at the desired site of incorporation. Co-expression of an orthogonal tRNA with an anticodon that recognizes the UAG codon (tRNACUA) and a corresponding engineered aaRS that specifically charges the tRNA with the ncAA leads to the insertion of the ncAA at the UAG site, allowing the ribosome to read through the stop codon and produce a full-length protein containing the ncAA. springernature.comnih.gov This technique has been widely used for the site-specific labeling of proteins with various biophysical probes and chemical handles. springernature.com

The efficiency of amber suppression can be influenced by several factors, including the sequence context surrounding the UAG codon and the competition with release factors that normally terminate translation at stop codons. While this technique is well-established for a wide range of L-ncAAs, its application for D-amino acids is hampered by the ribosome's intrinsic ability to discriminate against D-aminoacyl-tRNAs.

Development of Orthogonal tRNA/Synthetase Pairs

An orthogonal tRNA/synthetase pair is a matched set where the synthetase exclusively aminoacylates its cognate tRNA with a specific amino acid, and neither the orthogonal synthetase nor the tRNA cross-reacts with their endogenous counterparts in the host organism. researchgate.netnih.govnih.gov The most commonly used orthogonal pairs are derived from the tyrosyl-tRNA synthetase/tRNATyr pair from Methanococcus jannaschii and the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from Methanosarcina species. nih.gov These pairs have been extensively engineered to incorporate a wide variety of ncAAs.

Developing an orthogonal pair for a D-amino acid like 6-Azido-D-norleucine is a formidable task. It would require not only engineering the synthetase to recognize the D-amino acid but also ensuring that the D-aminoacyl-tRNA is a viable substrate for the subsequent steps of protein synthesis, including interaction with elongation factors and the ribosome.

Ribosomal Incorporation Mechanisms of Unnatural Amino Acids

The ribosome, the cellular machinery responsible for protein synthesis, exhibits strong stereospecificity for L-amino acids. The peptidyl-transferase center (PTC) of the ribosome, where peptide bond formation occurs, is structured to optimally accommodate L-aminoacyl-tRNAs. D-aminoacyl-tRNAs are poor substrates for the ribosome, leading to significantly reduced rates of peptide bond formation. pnas.orgoup.com Structural studies have revealed that the D-amino acid in the A-site of the ribosome is not positioned for an optimal nucleophilic attack on the peptidyl-tRNA in the P-site, thus hindering the reaction. oup.com

To overcome this limitation, researchers have engineered ribosomes with altered 23S rRNA in the PTC. These modified ribosomes have shown enhanced incorporation of D-amino acids like D-methionine and D-phenylalanine in in vitro translation systems. harvard.edu The table below summarizes the suppression efficiencies of D-amino acids with wild-type and mutant ribosomes.

Amino AcidRibosome TypeSuppression Efficiency (%)Reference
L-phenylalanineWild-type~50 harvard.edu
D-phenylalanineWild-typeLow/Undetectable harvard.edu
D-phenylalanineMutant12 harvard.edu
L-methionineWild-type~50 harvard.edu
D-methionineWild-typeLow/Undetectable harvard.edu
D-methionineMutant23 harvard.edu

These findings suggest that with further engineering of the ribosome, the efficient incorporation of 6-Azido-D-norleucine into proteins could be achievable.

Pyrrolysine Synthetase (PylRS) Systems for Expanded Genetic Code

The Pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) represent a naturally orthogonal system that has been extensively repurposed for genetic code expansion. The active site of PylRS is known to be highly plastic, allowing for the accommodation of a wide range of lysine (B10760008) and phenylalanine analogs through directed evolution. nih.govdiva-portal.orgnih.govresearchgate.net PylRS mutants have been created to incorporate ncAAs with various functionalities, including azides and alkynes. researchgate.net

While the majority of PylRS engineering efforts have focused on L-amino acids, the plasticity of its active site could potentially be exploited to develop variants that recognize D-amino acids. This would likely require extensive screening of large mutant libraries to identify enzymes with inverted stereospecificity.

Metabolic Labeling Strategies

Metabolic labeling is a powerful technique for the global incorporation of unnatural amino acids into proteins or other macromolecules. This approach relies on the cellular metabolic pathways to incorporate an analog of a natural building block.

For 6-Azido-D-norleucine HCl, a promising metabolic labeling strategy lies in its potential incorporation into the peptidoglycan of bacterial cell walls. Bacterial peptidoglycan is a unique polymer that contains D-amino acids, such as D-alanine and D-glutamate, which are incorporated by dedicated enzymes that are not part of the ribosomal protein synthesis machinery. The enzymes involved in peptidoglycan biosynthesis have been shown to be tolerant to various D-amino acid derivatives. researchgate.net This has enabled the metabolic labeling of bacterial cell walls with functionalized D-amino acids for imaging and studying bacterial cell division and growth. researchgate.netresearchgate.netnih.govnih.govuu.nl

Given its structural similarity to D-lysine, a component of the peptidoglycan in some bacteria, it is plausible that 6-Azido-D-norleucine could be incorporated into the peptidoglycan layer. This would provide a powerful tool for the selective labeling and imaging of bacterial cells. The table below provides examples of D-amino acid derivatives used for bacterial peptidoglycan labeling.

D-Amino Acid DerivativeFunctionalityApplicationReference
Azido-D-alanineAzide (B81097)In situ bioorthogonal conjugation researchgate.net
Dansyl-amino-D-alanineFluorophoreFluorescent labeling of peptidoglycan researchgate.net
Alkyne-D-alanineAlkyneClick chemistry-based labeling researchgate.net

Global Incorporation into Nascent Proteomes

The global replacement of a canonical amino acid with an analog throughout the proteome offers a method to engineer proteins with unique properties. 6-Azido-D-norleucine, being an analog of methionine, can be incorporated into nascent polypeptide chains. This process takes advantage of the inherent promiscuity of aminoacyl-tRNA synthetases. Studies have shown that norleucine, a close structural relative, can replace methionine in proteins, and this principle extends to its azido-derivative. For instance, the global substitution of methionine with norleucine in the cytochrome P450 BM-3 heme domain resulted in an enzyme with altered, and in some cases enhanced, activity. caltech.edunih.gov This suggests that 6-Azido-D-norleucine can be globally incorporated, providing a proteome-wide distribution of azide functionalities for subsequent chemical modifications. The efficiency of this incorporation can be influenced by the concentration of the analog and the availability of the natural amino acid.

ParameterObservationReference
Enzyme SystemCytochrome P450 BM-3 Heme Domain caltech.edunih.gov
Amino Acid ReplacementAll 13 methionine residues replaced with norleucine caltech.edunih.gov
Effect on ActivityNearly two-fold increased peroxygenase activity caltech.edunih.gov
Effect on StabilitySignificantly reduced thermostability nih.gov

Cell-Type-Specific Metabolic Labeling Methodologies

A more refined approach to protein labeling involves the targeted incorporation of non-canonical amino acids into specific cell types within a multicellular organism. This has been successfully demonstrated using azidonorleucine (ANL) in Drosophila melanogaster and mice. nih.govnih.govspringernature.com This methodology relies on the cell-type-specific expression of a mutated methionyl-tRNA synthetase (MetRS). This engineered enzyme preferentially charges tRNAMet with the non-canonical amino acid, leading to its incorporation into the proteome of only the cells expressing the mutant synthetase. nih.govnih.gov This technique allows for the selective labeling and subsequent identification of nascent proteomes in a spatially controlled manner within a living organism. springernature.com The ability to isolate and analyze the proteome of specific cell populations provides invaluable insights into cellular function and dynamics in complex biological systems.

OrganismMethodKey FeatureReference
Drosophila melanogasterCell-type-specific expression of a mutant MetRSL262GEnables ANL incorporation into proteins of selectable cell types. nih.govnih.gov nih.govnih.gov
MouseCre-recombinase-inducible expression of a mutant MetRS (L274G)Allows for labeling of nascent proteins with ANL in specific cell types. springernature.com springernature.com

Temporal Control and Pulse-Chase Labeling Experiments

Pulse-chase experiments are a cornerstone of studying the dynamics of biological molecules, including their synthesis, trafficking, and degradation. neb.com The use of azido-functionalized amino acids, such as L-azidohomoalanine (AHA), a methionine analog, has modernized this technique by replacing radioactive isotopes with bioorthogonal handles. frontiersin.orgnih.govnih.gov In a typical pulse-chase experiment, cells are first incubated for a short period (the "pulse") with a medium containing the azido-amino acid, leading to its incorporation into newly synthesized proteins. neb.comfrontiersin.org This is followed by a "chase" period, where the cells are transferred to a medium containing an excess of the natural amino acid, effectively stopping the incorporation of the analog. neb.comfrontiersin.org The azide-labeled proteins can then be detected at various time points during the chase period using click chemistry to attach fluorescent or biotin probes, allowing for the determination of protein half-life and the tracking of protein fate within the cell. frontiersin.org This non-radioactive method offers a safer and often more efficient alternative for studying protein dynamics. nih.gov

TechniqueDescriptionApplicationReference
Pulse-Chase LabelingCells are briefly exposed to a labeled compound ("pulse") followed by an unlabeled version ("chase"). neb.comFollowing the dynamics of cellular processes and pathways. neb.com neb.com
SPAAC Pulse-ChaseUtilizes L-azidohomoalanine (AHA) for pulse labeling and subsequent detection via strain-promoted alkyne-azide cycloaddition (SPAAC). frontiersin.orgDetermining the half-life of cellular proteins without radioactive reagents. frontiersin.orgnih.gov frontiersin.orgnih.gov

Chemical Ligation and Post-Translational Modification

The presence of the azide group in proteins incorporated with 6-Azido-D-norleucine opens up a plethora of possibilities for their subsequent chemical modification. This bioorthogonal functionality allows for highly specific chemical reactions to be performed in complex biological environments without interfering with native biochemical processes.

Incorporation into Synthetic Peptides via Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence. peptide.comnih.govbeilstein-journals.org The incorporation of non-canonical amino acids, including those with azide functionalities, into synthetic peptides is a well-established practice. nih.gov Alpha-azido acids can be readily utilized in standard SPPS protocols. The azide group is stable to the conditions of peptide synthesis and allows for the subsequent site-specific modification of the resulting peptide. nih.gov This approach is valuable for creating peptides with tailored properties, such as fluorescently labeled peptides for imaging studies or peptides conjugated to other molecules to enhance their therapeutic potential.

Synthesis MethodKey FeaturesAdvantagesReference
Solid-Phase Peptide Synthesis (SPPS)Stepwise addition of amino acids to a growing chain attached to a solid support. peptide.comEnables the synthesis of long peptides and facilitates purification. peptide.combeilstein-journals.org peptide.comnih.govbeilstein-journals.org
Fmoc/tBu StrategyUtilizes the base-labile Fmoc protecting group for the α-amino group. researchgate.netWidely used and suitable for a broad range of amino acids. researchgate.net researchgate.net

Direct Chemical Modification of Proteins with Azide Functionality

Once 6-Azido-D-norleucine has been incorporated into a protein, either globally or in a site-specific manner, the azide group serves as a versatile handle for a variety of chemical ligation reactions. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". nih.govresearchgate.net This reaction is highly efficient, specific, and can be performed under biocompatible conditions, allowing for the attachment of a wide range of molecules, including fluorescent dyes, biotin tags for purification, or polyethylene glycol (PEG) to improve protein stability and solubility. nih.govbaseclick.eu Another important reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which proceeds without the need for a cytotoxic copper catalyst, making it particularly suitable for live-cell imaging applications. nih.gov These methods for direct chemical modification of proteins have revolutionized our ability to study and engineer protein function. nih.govresearchgate.net

ReactionDescriptionKey AdvantageReference
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)A highly efficient and specific reaction between an azide and a terminal alkyne. nih.govresearchgate.netHigh reaction rates and yields under mild conditions. nih.gov nih.govresearchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)A copper-free click chemistry reaction utilizing strained cyclooctynes. nih.govBiocompatible for live-cell applications due to the absence of a toxic catalyst. nih.gov nih.gov
Staudinger LigationA reaction between an azide and a phosphine (B1218219) to form an amide bond.Can be used for specific bioconjugation. baseclick.eu baseclick.eu

Bioorthogonal Reaction Chemistries Utilizing 6 Azido D Norleucine Hcl

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used bioorthogonal ligation. nih.govnih.gov It involves the reaction of the azide (B81097) group on the incorporated 6-Azido-D-norleucine with a terminal alkyne-containing probe molecule, catalyzed by a copper(I) species. mdpi.comnih.gov This reaction forms a stable triazole linkage. nih.gov

The mechanism of CuAAC is a stepwise process, a departure from the concerted mechanism of the uncatalyzed Huisgen 1,3-dipolar cycloaddition. rsc.orgnih.gov The copper(I) catalyst is crucial as it coordinates with the terminal alkyne to form a copper-acetylide intermediate. nih.gov This intermediate then reacts with the azide group of the 6-Azido-D-norleucine, leading to the formation of a six-membered copper-containing ring, which then rearranges to the stable 1,4-disubstituted triazole product. nih.gov This catalytic cycle significantly lowers the activation energy compared to the uncatalyzed reaction, allowing it to proceed rapidly under physiological conditions. nih.gov

In complex biological media such as cell lysates, the kinetics of CuAAC can be influenced by several factors. The presence of biomolecules with potential copper-chelating groups, like thiols in cysteine residues, can sequester the copper(I) catalyst, thereby reducing the reaction rate. nih.gov Furthermore, the presence of oxygen can lead to the oxidation of the active Cu(I) to the inactive Cu(II) state, which can also catalyze the oxidative homocoupling of alkynes as a side reaction. nih.gov To counteract these issues, a reducing agent, such as sodium ascorbate, is often included to maintain a sufficient concentration of the active Cu(I) catalyst. nih.govjenabioscience.com The reaction rates for CuAAC are generally high, with second-order rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹. nih.gov

A primary concern for the application of CuAAC in biological systems is the cytotoxicity associated with copper ions. nih.govnih.gov Copper can induce the formation of reactive oxygen species (ROS) and damage biomolecules. nih.gov Therefore, significant efforts have been directed towards optimizing the reaction for higher efficiency and improved biocompatibility. mdpi.com

A key strategy is the use of copper-chelating ligands. nih.govmdpi.com These ligands not only stabilize the Cu(I) oxidation state against disproportionation and oxidation but also accelerate the reaction and mitigate copper's toxicity. mdpi.comnih.gov Tris(triazolylmethyl)amine ligands, such as TBTA (tris(benzyltriazolylmethyl)amine) and its water-soluble derivatives like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA, are among the most effective and commonly used. mdpi.comresearchgate.net These ligands have been shown to protect proteins from oxidative damage and reduce cell death. mdpi.comjenabioscience.com For instance, the use of a THPTA ligand at an appropriate ligand-to-copper ratio can prevent the oxidation of sensitive amino acid residues like histidine. mdpi.com Another approach to enhance biocompatibility is to minimize the required copper concentration by developing highly sensitive detection methods or by using ligands that are effective at very low concentrations. biorxiv.orgbiorxiv.org

An innovative approach to further enhance the efficiency of CuAAC involves the design of azide-containing reagents that also possess a copper-chelating moiety. nih.gov These reagents act as both a reactant and a co-catalyst. mdpi.com By positioning a chelating group, such as a picolyl or triazole group, in proximity to the azide, the reagent can pre-organize the copper catalyst at the reaction site. nih.govmdpi.com This intramolecular chelation increases the effective local concentration of the catalyst, leading to a significant acceleration of the reaction. mdpi.com For example, azides bearing a 2-picolyl group have been shown to accelerate CuAAC. nih.gov More complex designs, where the azide is part of a molecule containing a complete copper-chelating system, have demonstrated outstanding performance with high observed rate constants. mdpi.com However, a potential drawback of this strategy is that it may preclude the use of certain types of probes, such as fluorogenic azides, where the azide itself is part of the signaling mechanism. biorxiv.org

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

To circumvent the issue of copper cytotoxicity, a catalyst-free version of the azide-alkyne cycloaddition, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), was developed. chempep.comresearchgate.net This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with the azide group of 6-Azido-D-norleucine. chempep.comrsc.org

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon its [3+2] cycloaddition with an azide to form a more stable triazole ring. chempep.comresearchgate.net This inherent reactivity eliminates the need for a metal catalyst. chempep.com The design of strained alkynes has focused on synthesizing molecules with high reactivity, good stability, and favorable kinetics for biological applications. uoregon.edursc.orgnih.gov

Several classes of strained cyclooctynes have been developed, each with distinct properties:

Dibenzocyclooctynes (DBCO or DIBO): These are widely used due to their good balance of reactivity and stability. wur.nlresearchgate.net They are relatively hydrophobic, which can sometimes be a limitation. nih.gov

Difluorinated Cyclooctynes (DIFO): The introduction of fluorine atoms can enhance the reactivity of the cyclooctyne. researchgate.net

Biarylazacyclooctynones (BARAC): These exhibit some of the fastest reaction rates among strained alkynes. nih.gov

Bicyclo[6.1.0]nonyne (BCN): This is another commonly used strained alkyne that offers good reactivity. acs.org

The synthesis of these probes often involves multi-step chemical syntheses. uoregon.edursc.org Research continues to focus on developing new strained alkynes with improved properties, such as increased water solubility, faster reaction kinetics, and the incorporation of fluorescent reporters that are activated upon reaction (fluoro-switch). uoregon.edursc.orgnih.govnih.gov

Strained Alkyne ProbeKey FeaturesRelative Reaction Rate
DBCO (Dibenzocyclooctyne)Good stability and reactivity, widely used. wur.nlresearchgate.netModerate to Fast
DIFO (Difluorinated Cyclooctyne)Increased reactivity due to fluorine substitution. researchgate.netFast
BARAC (Biarylazacyclooctynone)Very high reaction rates. nih.govVery Fast
BCN (Bicyclo[6.1.0]nonyne)Good reactivity, common alternative to DBCO. acs.orgFast

The primary advantage of SPAAC for biological studies is its biocompatibility, as it completely avoids the use of a cytotoxic copper catalyst. chempep.comresearchgate.net This makes it the preferred method for labeling biomolecules in living cells and whole organisms. rsc.orgacs.org The bioorthogonal nature of the azide and strained alkyne ensures that the reaction is highly selective and does not interfere with native biological processes. chempep.comrsc.org

While SPAAC is generally slower than CuAAC, with reaction rates that can be approximately 100-fold lower, the development of highly reactive strained alkynes has narrowed this gap. acs.org The trade-off for the lower reaction rate is significantly enhanced biocompatibility, which is crucial for long-term imaging experiments and in vivo studies. researchgate.netresearchgate.net Furthermore, the absence of a metal catalyst simplifies the experimental procedure and eliminates concerns about metal-induced artifacts. rsc.org The successful application of SPAAC in various in vivo settings, including the labeling of glycans in developing zebrafish, highlights its power and utility for studying biological processes in their native context. researchgate.netnih.gov

FeatureCuAACSPAAC
CatalystCopper(I) mdpi.comNone (strain-promoted) chempep.com
KineticsGenerally faster (10-10⁴ M⁻¹s⁻¹) nih.govGenerally slower, but highly reactive probes are available acs.org
BiocompatibilityCytotoxicity from copper is a concern, requires optimizing ligands nih.govnih.govHighly biocompatible, suitable for live cell and in vivo use chempep.comresearchgate.net
Reaction PartnersTerminal alkyne mdpi.comStrained cyclooctyne (e.g., DBCO, DIFO, BCN) wur.nlresearchgate.netacs.org
Primary ApplicationIn vitro labeling, cell lysates, fixed cells nih.govLive cell imaging, in vivo labeling rsc.orgacs.org

Staudinger Ligation and Related Chemistries

The Staudinger ligation, a reaction between an azide and a specifically engineered phosphine (B1218219), represents another major class of bioorthogonal reactions. numberanalytics.com It has been instrumental in protein engineering and chemical biology, particularly in its "traceless" variant, which forms a native amide bond. raineslab.comnih.govnih.gov

Traceless Staudinger Ligation for Specific Protein Modifications

The traceless Staudinger ligation is a powerful method for chemoselectively creating amide bonds. nih.gov This reaction unites an azide, such as that provided by 6-Azido-D-norleucine incorporated into a protein, with a phosphinothioester. raineslab.comnih.gov The reaction proceeds through an iminophosphorane intermediate, which then undergoes an S→N acyl rearrangement and subsequent hydrolysis to yield a stable amide linkage. raineslab.com Crucially, this process is "traceless" because no atoms from the phosphine reagent remain in the final protein product. raineslab.comnih.gov

This technique has been successfully employed to forge authentic isopeptide bonds between two different proteins. raineslab.com In a typical application, an azido-amino acid like L-azidonorleucine is site-specifically incorporated into a "substrate" protein using a modified methionyl-tRNA synthetase in an expression system auxotrophic for methionine. raineslab.compnas.org A second "pendant" protein is prepared with a C-terminal phosphinothioester via expressed protein ligation. raineslab.com The subsequent ligation of these two protein partners occurs under mild, aqueous conditions, making the method broadly applicable to a wide range of proteins. raineslab.com This strategy has been used to install various acyl groups on lysine (B10760008) residues in proteins like ubiquitin and histone H3, demonstrating its utility in studying post-translational modifications. acs.org The reaction is highly chemoselective, proceeding without epimerization of the α-carbon, which is critical for maintaining protein structure and function. nih.gov

Comparison of Bioorthogonal Chemistries for Diverse Biological Applications

The choice between bioorthogonal chemistries like SPAAC and the Staudinger ligation depends heavily on the specific biological application. Each reaction possesses a unique set of attributes regarding kinetics, selectivity, and reagent stability. mdpi.comnih.gov

Kinetics: SPAAC reactions are generally much faster than the Staudinger ligation. pnas.orgresearchgate.net The second-order rate constants for SPAAC can be orders of magnitude higher, especially with modern, highly strained cyclooctynes. nih.govresearchgate.net This makes SPAAC well-suited for applications requiring rapid labeling or the detection of low-abundance biomolecules. pnas.org The Staudinger ligation's slower kinetics may necessitate higher reagent concentrations or longer reaction times. pnas.orgmdpi.com

Selectivity and Stability: A key advantage of the Staudinger ligation is its exceptional selectivity. mdpi.com Studies comparing it directly with azide-alkyne cycloadditions have found the Staudinger ligation to be the most selective, with less background labeling. mdpi.com The phosphine reagents used in Staudinger ligations can be susceptible to air oxidation, which can compete with the desired ligation reaction, whereas cyclooctynes are generally stable in aqueous solutions and in the presence of biological nucleophiles. pnas.org However, some cyclooctynes and tetrazines (used in a related bioorthogonal reaction, iEDDA) can exhibit off-target reactivity or reduced stability. nih.gov

Applications: SPAAC's rapid kinetics are advantageous for dynamic processes, such as in vivo imaging in live cells and animals. pnas.org The Staudinger ligation, with its high selectivity and ability to form a native amide bond in its traceless form, is exceptionally valuable for protein engineering, synthesis, and the precise installation of post-translational modifications. numberanalytics.comraineslab.com

Ultimately, factors beyond the reaction chemistry itself, such as the steric accessibility of the incorporated bioorthogonal handle within the native protein environment, can be a more significant determinant of labeling efficiency than the choice of ligation chemistry. nih.govnih.gov

FeatureStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Staudinger Ligation
Reaction Partners Azide + Strained Alkyne (Cyclooctyne)Azide + Engineered Phosphine
Kinetics Fast to very fast (k₂ ≈ 10⁻¹ - 10¹ M⁻¹s⁻¹) pnas.orgnih.govnih.govSlow (k₂ ≈ 10⁻³ - 10⁻² M⁻¹s⁻¹) pnas.org
Bond Formed TriazoleAmide (traceless version) raineslab.com
Selectivity Generally high, but some side reactions possible nih.govVery high, often considered more selective mdpi.com
Primary Use Cases Live-cell imaging, surface labeling, proteomics pnas.orgresearchgate.netProtein engineering, PTM studies, protein synthesis raineslab.comnih.gov

Advanced Research Applications of 6 Azido D Norleucine Hcl in Biological Systems

Chemical Proteomics and Interactomics

Chemical proteomics employs chemical probes to study protein function and interactions directly in their native environment. 6-Azido-D-norleucine HCl is a key reagent in this field, facilitating the labeling and subsequent analysis of proteins in a manner that reflects their physiological state.

Activity-Based Protein Profiling (ABPP) for Enzyme Targets

Activity-Based Protein Profiling (ABPP) is a chemoproteomic strategy that utilizes reactive chemical probes to covalently label the active sites of enzymes. nih.gov This technique provides a direct measure of the functional state of enzymes within a complex proteome. The integration of this compound offers a unique variant of this approach, often in a two-step labeling process. frontiersin.org

First, the amino acid is introduced to a biological system (e.g., cell culture), where it is incorporated into the primary structure of newly synthesized enzymes during translation. This endows a subset of the proteome with a latent chemical reporter—the azide (B81097) group. In the second step, after cell lysis, an alkyne-containing reporter tag (such as a fluorophore or biotin) is covalently attached to the azide handle via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". frontiersin.orgnih.gov This allows for the specific detection and identification of translationally active enzymes, providing a snapshot of the functional proteome. This method is particularly advantageous as the small size of the azide group minimizes perturbations to protein structure and function during the initial labeling phase. frontiersin.org

Enzyme-Inhibitor Screening and Target Identification

The ABPP workflow enabled by this compound is highly adaptable for screening enzyme inhibitors and identifying their molecular targets. nih.gov In a competitive ABPP format, a cell lysate containing azide-labeled proteins is pre-incubated with a library of potential inhibitor compounds before the click chemistry reaction. researchgate.net If an inhibitor binds to the active site of a target enzyme, it blocks the subsequent attachment of the bulky reporter tag.

The process is as follows:

Labeling : Nascent proteins are metabolically labeled with this compound.

Inhibition : The proteome is challenged with a small molecule inhibitor.

Tagging : An alkyne-reporter tag is introduced. Enzymes that are not inhibited are tagged via click chemistry.

Analysis : The proteome is analyzed, typically by gel electrophoresis or mass spectrometry. A decrease or absence of signal for a specific protein in the inhibitor-treated sample compared to a control indicates that the compound has successfully engaged its target. nih.govresearchgate.net

This approach is invaluable for validating drug targets, assessing inhibitor selectivity across entire enzyme families, and discovering the mechanism of action for novel therapeutic compounds. researchgate.net

Elucidation of Post-Translational Modifications (PTMs)

Post-translational modifications (PTMs) are critical for regulating almost all aspects of a protein's life cycle, including its enzymatic activity, localization, and interactions with other molecules. youtube.comnih.gov However, many modified proteins are of low abundance, making their detection and analysis challenging. nih.gov

This compound serves as a vital tool for enriching specific proteins or protein populations prior to PTM analysis. By metabolically labeling a proteome and using click chemistry to attach a biotin-alkyne tag, researchers can isolate the newly synthesized proteins of interest via streptavidin affinity purification. researchgate.net This highly enriched protein sample can then be subjected to deep proteomic analysis using mass spectrometry to identify a wide range of PTMs, such as phosphorylation, ubiquitination, and glycosylation. nih.govnih.gov While this compound does not directly detect the PTMs, its role in isolating the target proteins is crucial for overcoming the challenge of low stoichiometry and enabling comprehensive PTM mapping. researchgate.net

Quantitative Proteomics Using Metabolic Labeling and Click Chemistry

Quantitative proteomics aims to measure the relative abundance of proteins across different cellular states. While methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) quantify the entire proteome, the use of this compound is central to a technique known as BONCAT (Bio-orthogonal Non-Canonical Amino Acid Tagging), which specifically quantifies newly synthesized proteins. researchgate.netgbiosciences.com This provides a more dynamic view of the cell's response to stimuli.

The BONCAT workflow involves introducing this compound for a defined period (a "pulse"), leading to its incorporation into proteins synthesized during that time. gbiosciences.com Labeled proteins are then tagged with a reporter via click chemistry and identified and quantified by mass spectrometry. researchgate.net This approach allows researchers to measure rapid changes in protein synthesis in response to various treatments or environmental changes.

FeatureBONCAT (with 6-Azido-D-norleucine)SILAC
PrincipleBio-orthogonal tagging of nascent proteins with a non-canonical amino acid.Metabolic incorporation of stable isotope-labeled essential amino acids. nih.gov
Proteome MeasuredNewly synthesized proteins (dynamic proteome). gbiosciences.comTotal cellular proteome (steady-state). nih.gov
Labeling TimeShort pulse times possible (minutes to hours). nih.govRequires multiple cell divisions for full incorporation (>97%). nih.gov
Key AdvantageCaptures rapid, dynamic changes in protein translation. nih.govHighly accurate for steady-state proteome quantification. creative-proteomics.com
Typical ApplicationStudying cellular responses to stress, signaling activation, or drug treatment.Comparing protein abundance between different steady-state conditions (e.g., healthy vs. disease). researchgate.net

Enrichment and Isolation of Labeled Proteins and Protein Complexes

A primary application of metabolic labeling with this compound is the enrichment and isolation of tagged proteins for subsequent identification. researchgate.net The bioorthogonal azide handle allows for a highly selective covalent attachment to a tag suitable for affinity purification, most commonly biotin.

The enrichment workflow is a cornerstone of BONCAT and related techniques:

Metabolic Labeling : Cells or organisms are cultured with this compound to incorporate the azide handle into nascent proteins.

Lysis and Click Reaction : Cells are lysed, and the proteome is reacted with an alkyne-functionalized biotin tag (e.g., Alkyne-PEG4-Biotin) in the presence of a copper(I) catalyst. nih.gov

Affinity Purification : The now-biotinylated proteins are captured from the complex lysate using streptavidin- or avidin-coated beads. researchgate.net Non-labeled proteins are washed away.

Elution and Analysis : The enriched proteins are eluted from the beads and typically digested into peptides for identification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

This robust method significantly reduces sample complexity, enabling the detection of low-abundance proteins that would otherwise be missed in a standard whole-proteome analysis. researchgate.net Furthermore, by using non-denaturing lysis and purification conditions, it is possible to co-purify not just the labeled protein but also its interacting partners, allowing for the study of newly formed protein complexes.

Protein Engineering and Functional Characterization

The ability to incorporate this compound into proteins opens up vast possibilities for protein engineering and the detailed study of protein function. By moving beyond simple metabolic substitution and using genetic code expansion techniques, the amino acid can be incorporated at a single, defined site within a protein's sequence. nih.govresearchgate.net

This is achieved by introducing a unique codon (often the amber stop codon, TAG) at the desired location in the gene of interest. biorxiv.org The cells are co-transfected with a plasmid encoding an engineered aminoacyl-tRNA synthetase and its cognate tRNA pair. This orthogonal system specifically recognizes 6-Azido-D-norleucine and incorporates it only in response to the TAG codon, resulting in a protein with a single, precisely placed azide handle. researchgate.net

This site-specific chemical handle can be used to:

Attach Spectroscopic Probes : Covalently linking fluorophores or other spectroscopic probes to a specific site allows for the study of protein conformational changes, dynamics, and localization in real-time within living cells. researchgate.net

Map Binding Sites : Attaching cross-linking agents via the azide group can help map interactions with other proteins, nucleic acids, or small molecules.

Develop Novel Bioconjugates : The azide serves as a conjugation point for attaching drugs, polymers (like PEG), or other moieties to create engineered proteins with novel therapeutic or industrial functions. nih.gov

This precise control over chemical modification provides a powerful platform for functional characterization that is not possible with traditional mutagenesis, allowing researchers to directly probe and manipulate protein function in its native context. nih.gov

Expanding Protein Functionality and Enhancing Stability

The introduction of this compound into proteins opens avenues for expanding their functional repertoire beyond what is offered by the 20 canonical amino acids. nih.gov The azido group serves as a bioorthogonal chemical handle, allowing for the attachment of various molecules through highly specific and efficient reactions like the Staudinger ligation or copper-catalyzed or strain-promoted azide-alkyne cycloadditions (click chemistry). smolecule.comnih.govnih.gov This enables the site-specific conjugation of moieties that can introduce new functions, such as novel catalytic activities or binding specificities.

Furthermore, the incorporation of non-canonical amino acids can enhance protein stability. nih.gov While norleucine, the parent structure of 6-azido-D-norleucine, is an isostere of methionine, its slightly more hydrophobic nature can influence protein folding and stability. frontiersin.orgresearchgate.net Replacing methionine with norleucine has been shown to alter the global conformation of enzymes, in some cases leading to increased activity or thermal stability. nih.gov By using 6-azido-D-norleucine, researchers can potentially modulate protein stability while simultaneously introducing a reactive handle for further modifications.

FeatureDescriptionImpact on Protein
Bioorthogonal Azide Group A small, abiotic functional group that is unreactive with native biological molecules. nih.govwikipedia.orgAllows for specific, targeted chemical modification of the protein without cross-reactivity in a cellular environment. nih.gov
Site-Specific Incorporation Can be genetically encoded at precise locations within a protein's sequence using engineered translational machinery. interesjournals.orglabome.comEnables precise control over the location of modification, preserving the protein's overall structure and function. interesjournals.org
Post-Translational Modification The azide group can be reacted with various probes (e.g., alkynes) after the protein has been synthesized. smolecule.comFacilitates the attachment of a wide range of functionalities, including fluorophores, crosslinkers, or drug molecules. researchgate.net
Hydrophobicity The norleucine backbone is slightly more hydrophobic than methionine. frontiersin.orgCan influence local and global protein conformation, potentially leading to enhanced thermal or solvent stability. nih.govnih.gov

Designing Modified Enzymes and Biocatalysts with Altered Substrate Specificity

The engineering of enzymes with novel or improved catalytic properties is a central goal in biocatalysis. nih.gov Incorporating this compound provides a unique tool for modifying enzyme active sites or substrate-binding channels. The residue-specific replacement of a canonical amino acid, such as methionine, with the more hydrophobic norleucine analog can modulate the catalytic activity and substrate specificity of an enzyme. frontiersin.orgresearchgate.net For instance, structural modeling and subsequent replacement of methionine residues near the active site of a lipase with norleucine resulted in significantly higher hydrolytic activity on synthetic polyesters. frontiersin.org

The true power of using the azido-functionalized version lies in the subsequent modifications it enables. After incorporating this compound at or near the active site, chemists can use click chemistry to attach a diverse library of small molecules. This strategy allows for the fine-tuning of the active site's steric and electronic properties, potentially leading to:

Altered Substrate Specificity: Introducing bulky or charged groups can create new interactions with potential substrates or block the binding of original substrates.

Enhanced Catalytic Efficiency: Attaching a group that mimics a transition state or provides a new catalytic residue can increase the reaction rate.

Novel Reactivity: Conjugating a cofactor or a metal-chelating ligand can introduce completely new catalytic functions into the enzyme scaffold.

This semi-synthetic approach combines the specificity of genetic encoding with the versatility of synthetic chemistry to create bespoke biocatalysts for applications in green chemistry and industrial processes. frontiersin.org

Introduction of Spectroscopic and Photoreactive Probes for Structural Studies

Understanding the relationship between a protein's structure and its function is a fundamental pursuit in biochemistry. This compound serves as an effective anchor point for introducing probes that report on the local protein environment and structure. The azide group itself has a unique asymmetric stretch vibration that is sensitive to its environment, making it a useful infrared (IR) spectroscopic probe. rsc.org By incorporating azido-functionalized amino acids at different sites, researchers can map local hydration and electric fields within a protein. rsc.org

Furthermore, the azide can be converted into or used to attach photoreactive groups. For example, azides can be used to attach phenyl azide or benzophenone moieties, which upon photolysis, form highly reactive nitrenes or carbenes, respectively. These reactive species can form covalent cross-links with nearby molecules, providing distance constraints for structural modeling. Designing bis-azide photoaffinity probes can help elucidate the binding modes of small molecules with their protein targets. semanticscholar.org This approach is invaluable for studying protein structure and dynamics in solution, complementing traditional methods like X-ray crystallography and NMR spectroscopy.

Probe TypeAttached Moiety/GroupApplicationInformation Gained
Vibrational Probe The intrinsic azide group (-N3). rsc.orgInfrared (IR) SpectroscopyReports on the local electrostatic environment, hydration, and hydrogen bonding at the probe's location. rsc.org
Fluorescent Probe Fluorophores (e.g., fluorescein, cyanine dyes) attached via click chemistry. thermofisher.cnmdpi.comFluorescence Spectroscopy, FRET, MicroscopyProvides information on protein conformation, dynamics, localization, and interactions with other molecules.
Photoreactive Crosslinker Phenyl azides, benzophenones attached via click chemistry.Photo-crosslinking studiesIdentifies residues in close proximity, mapping binding interfaces and transient interactions. semanticscholar.org

Mapping Protein-Protein Interactions and Conformational Dynamics

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. Mapping these interaction networks and understanding the conformational changes that govern them are key areas of research. The incorporation of this compound allows for the precise placement of a chemical handle that can be used to trap and identify binding partners. smolecule.com

By placing the azido-amino acid at a suspected protein interface, researchers can attach a photoreactive cross-linking group. Upon activation by UV light, this group will covalently bind to interacting proteins, allowing for their subsequent isolation and identification by mass spectrometry. This provides a powerful method for mapping PPIs in their native cellular context. smolecule.com

In addition to identifying interaction partners, this UAA can be used to study the conformational dynamics of proteins. By attaching a fluorescent probe to the azido group, techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed. By placing two different fluorophores (a donor and an acceptor) at specific sites on a protein or on two different interacting proteins, changes in the distance between them can be monitored in real time, revealing information about protein folding, unfolding, and ligand-induced conformational changes. nih.gov

Development of Advanced Chemical Probes and Biosensors

The unique reactivity of the azide group makes this compound a foundational component in the development of sophisticated chemical probes and biosensors. nih.gov These tools are designed to detect, visualize, and manipulate biological processes with high specificity and minimal perturbation to the native system. wikipedia.org

Design Principles for Azide-Functionalized Molecular Tools

The design of effective azide-functionalized molecular tools hinges on the principles of bioorthogonal chemistry. wikipedia.orgspringernature.com The azide group is chosen for several key reasons:

Bioorthogonality: Azides are essentially absent from and unreactive towards functional groups found in most biological systems, such as amines, carboxyls, and thiols. nih.govwikipedia.org This inertness ensures that reactions are highly specific to an externally introduced, complementary reaction partner (e.g., an alkyne). nih.gov

Small Size: The azide group is very small, minimizing potential steric perturbation of the protein's structure or function upon incorporation. wikipedia.orgnih.gov

Stability: It is stable in aqueous environments and across a wide physiological pH range. nih.gov

Specific Reactivity: The azide group undergoes specific and high-yielding ligation reactions. The two most prominent are:

Staudinger Ligation: A reaction with a specifically engineered phosphine (B1218219) to form a stable amide bond. This was one of the first bioorthogonal reactions developed. nih.govwikipedia.org

Azide-Alkyne Cycloaddition (Click Chemistry): A [3+2] cycloaddition reaction with an alkyne to form a stable triazole linkage. This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained cyclooctyne (B158145) (e.g., DBCO) is used (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC). nih.govnih.gov SPAAC is particularly useful for live-cell applications due to the cytotoxicity of copper. thermofisher.cnnih.gov

These principles guide the design of probes where this compound acts as the "tag" that is incorporated into a protein of interest, and a complementary alkyne- or phosphine-functionalized molecule acts as the "probe" for detection or manipulation.

Applications in Selective Molecular Tagging and Imaging

The ability to selectively tag proteins with probes inside or on the surface of living cells has revolutionized cell biology. nih.gov By metabolically or genetically incorporating this compound into cellular proteins, researchers can specifically label these proteins by introducing a complementary probe. smolecule.com

For example, an alkyne-functionalized fluorescent dye can be added to cells expressing a protein containing this compound. The dye will covalently attach only to the azide-tagged protein via a click reaction, allowing for its visualization by fluorescence microscopy. thermofisher.cn This enables researchers to track the localization, movement, and turnover of specific proteins in real time within a living cell. smolecule.com

This selective tagging strategy has numerous applications:

Fluorescence Imaging: Visualizing protein localization and trafficking. mdpi.com

Proteome Profiling: Attaching biotin tags to identify and pull down specific classes of proteins (e.g., newly synthesized proteins) for analysis by mass spectrometry.

Biosensor Development: Conjugating environmentally sensitive dyes that change their fluorescent properties upon a conformational change or binding event, thus creating a sensor for a specific biological activity.

Immobilization: Attaching proteins to surfaces, such as microarrays or nanoparticles, for diagnostic or materials science applications. mdpi.comnih.gov

The combination of genetic encoding of this compound with the specificity of bioorthogonal chemistry provides a robust and versatile platform for developing advanced chemical probes for a wide range of biological investigations. researchgate.net

Cellular and Subcellular Processes Research

This compound is a synthetic amino acid derivative that has become an invaluable tool in biochemical research. Its utility stems from the presence of an azido group, which allows for specific chemical modifications through bioorthogonal reactions, such as the Staudinger ligation and copper(I)-catalyzed or strain-promoted azide-alkyne cycloadditions, commonly known as "click chemistry". smolecule.com This non-canonical amino acid can be metabolically incorporated into proteins, effectively acting as a chemical reporter to track and interrogate various biological processes without significantly perturbing the natural functions of the biomolecules. smolecule.com

Imaging and Tracking of Nascent Proteins within Live Cells

The ability to visualize newly synthesized proteins in living cells is crucial for understanding dynamic cellular processes. This compound, as a methionine surrogate, can be introduced into cellular proteins during translation. chemicalbook.comfrontiersin.org This metabolic labeling strategy allows for the subsequent attachment of fluorescent probes via click chemistry, enabling the imaging and tracking of nascent proteins.

This approach offers a powerful alternative to genetically encoded fluorescent proteins (e.g., GFP), as it avoids the need for genetic manipulation and allows for the study of global protein synthesis. nih.gov Researchers can perform pulse-labeling experiments to visualize a snapshot of the proteome synthesized within a specific timeframe. For instance, cells can be incubated with this compound for a defined period, followed by a "click" reaction with a fluorescently tagged alkyne to visualize the proteins synthesized during that window. nih.gov This technique has been successfully used to image intracellular biomolecules and provides a means to study dynamic protein modifications that were previously difficult to observe. nih.gov

Experimental Step Description Typical Incubation/Reaction Time
Metabolic Labeling Live cells are incubated with this compound, which is incorporated into newly synthesized proteins.4 hours
Fluorescent Tagging The azide-modified proteins are reacted with a fluorescent dye containing a terminal alkyne via click chemistry.10 - 60 minutes
Imaging The fluorescently labeled nascent proteins are visualized using microscopy techniques.Variable

This table provides a generalized workflow for nascent protein imaging using this compound.

Analysis of Protein Turnover and Trafficking Pathways

Understanding the lifecycle of proteins, from synthesis to degradation (turnover), and their movement within the cell (trafficking) is fundamental to cell biology. The metabolic labeling capabilities of this compound are well-suited for these studies. By employing a pulse-chase experimental design, researchers can track a cohort of newly synthesized proteins over time.

In a pulse-chase experiment, cells are first incubated for a short period (the "pulse") with this compound to label nascent proteins. Subsequently, the cells are washed and incubated in media containing the natural amino acid, methionine (the "chase"). This prevents further incorporation of the azido-amino acid. By tracking the fluorescent signal of the labeled proteins at different time points during the chase, researchers can determine the rate of protein degradation and observe their movement through various cellular compartments. This provides valuable insights into the regulation of protein homeostasis and the dynamics of subcellular protein localization.

Labeling and Characterization of Bacterial Cell Wall Components

The bacterial cell wall is a unique and essential structure, primarily composed of peptidoglycan (PG), a polymer of sugars and amino acids. embopress.orgnih.govnih.gov Notably, the peptide chains of PG contain D-amino acids, which are not typically found in ribosomally synthesized proteins. embopress.org This makes the bacterial cell wall an excellent target for selective labeling using non-canonical D-amino acids like this compound.

By introducing this compound into the bacterial growth medium, it can be incorporated into the PG during cell wall synthesis. The azide group then serves as a chemical handle for the attachment of reporter molecules, such as fluorescent dyes or biotin, via click chemistry. This allows for the visualization of cell wall dynamics, including areas of new synthesis, and can be used to study the effects of antibiotics that target cell wall biosynthesis. libretexts.org

Peptidoglycan Component Typical Composition in Gram-Negative Bacteria Typical Composition in Gram-Positive Bacteria
Glycan Chains Alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM)Alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM)
Peptide Stem L-alanine, D-glutamic acid, meso-diaminopimelic acid, D-alanine, D-alanineL-alanine, D-glutamine, L-lysine, D-alanine, D-alanine

This table outlines the basic components of bacterial peptidoglycan, highlighting the presence of D-amino acids that can be targeted for labeling.

Probing Host-Pathogen Interactions and Viral Replication Mechanisms

During an infection, both the host and the pathogen undergo significant changes in protein synthesis. nih.govnih.gov Viruses, as obligate intracellular parasites, hijack the host cell's machinery to replicate. nih.gov By using this compound to metabolically label proteins during infection, researchers can distinguish between host and pathogen protein synthesis and track the temporal and spatial dynamics of these processes.

This approach can be used to identify viral proteins synthesized at different stages of the replication cycle and to study how the virus manipulates the host's translation machinery. Furthermore, by labeling host proteins, researchers can investigate the cellular response to infection, including the induction of antiviral proteins. nih.gov This methodology provides a powerful tool for dissecting the complex interplay between hosts and pathogens at the molecular level. For instance, the incorporation of azido-ceramides, which are lipid molecules, can be used to probe viral entry and assembly at cellular membranes.

Studying Protein Acylations and Methylations via Genetic Code Expansion

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. nih.govfrontiersin.orgfrontiersin.org This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) and inserts the desired ncAA at that specific position in the protein sequence. frontiersin.orgspringernature.com

This technology can be adapted to study post-translational modifications (PTMs) such as acylation and methylation. nih.gov While direct incorporation of methylated lysine (B10760008) has been challenging, precursor molecules can be genetically encoded and subsequently modified to the desired methylated state. frontiersin.org By incorporating an azido-containing amino acid like this compound at a specific site, researchers can use click chemistry to attach probes that mimic or report on PTMs. This enables the study of the functional consequences of specific PTMs with high precision, providing insights into their roles in regulating protein function and cellular signaling pathways. nih.gov

Future Directions and Emerging Paradigms in 6 Azido D Norleucine Hcl Research

Integration with Multi-Omics Approaches for Systems-Level Understanding

The integration of 6-Azido-D-norleucine HCl-based labeling with multi-omics technologies like genomics, transcriptomics, proteomics, and metabolomics offers a more holistic view of cellular processes. mdpi.comnih.gov This systems-level approach allows for the correlation of changes in protein synthesis and function with alterations in gene expression and metabolic profiles.

By using this compound to tag newly synthesized proteins, researchers can selectively enrich and identify these proteins using mass spectrometry-based proteomics. nih.gov This strategy, a form of biorthogonal non-canonical amino acid tagging (BONCAT), reduces sample complexity and enables the direct analysis of proteins synthesized in response to specific stimuli. nih.gov When this proteomic data is combined with transcriptomic (RNA sequencing) and metabolomic analyses, it can reveal intricate regulatory networks and causal relationships between different biological layers that would be missed by single-omics studies. mdpi.comnih.gov For instance, identifying a set of newly synthesized proteins after a specific treatment can be correlated with upregulated genes and altered metabolite levels, providing a comprehensive picture of the cellular response.

Omics LayerTechnologyInformation Gained with this compound
Proteomics Mass Spectrometry (MS)Identification and quantification of newly synthesized proteins in response to stimuli. nih.gov
Transcriptomics RNA-SequencingCorrelation of gene expression levels with the synthesis of specific proteins.
Metabolomics MS, NMRUnderstanding the metabolic state of the cell during changes in protein synthesis. mdpi.com
Genomics DNA-SequencingIdentifying genetic factors that may influence the incorporation efficiency or downstream effects of the unnatural amino acid.

This table illustrates how integrating this compound-based proteomics with other omics layers can provide a systems-level understanding of cellular functions.

Development of Orthogonal Chemistries for Multiplexed Labeling

A significant frontier in chemical biology is the ability to simultaneously track multiple biological targets within the same system. This requires the development of mutually orthogonal bioorthogonal reactions—chemistries that proceed in parallel without interfering with one another. researchgate.netnih.gov The azide (B81097) group of this compound is a key player in this field, commonly reacting via Staudinger ligation or various forms of azide-alkyne cycloaddition ("click chemistry"). researchgate.netnih.gov

Future research is focused on expanding the toolkit of reactions that are orthogonal to these established azide-based methods. researchgate.net For example, researchers have demonstrated the compatibility of the cyclopropene-tetrazine ligation with azide-alkyne cycloadditions for simultaneously tagging different cellular components. nih.gov By genetically encoding this compound at one site in a protein and another unnatural amino acid reactive with a different chemistry (e.g., a cyclopropene or tetrazine) at another site, scientists can achieve multicolor fluorescent labeling of a single protein or simultaneous labeling of multiple proteins. nih.govacs.org This allows for the study of complex protein-protein interactions and cellular dynamics with greater precision. acs.org

Reaction PairBioorthogonal GroupsKey Features
CuAAC & SPAAC Azide + Terminal Alkyne; Azide + Strained AlkyneBoth utilize the azide group, but orthogonality can be achieved through kinetic differences or catalyst dependence. researchgate.net
Azide-Alkyne & Tetrazine Ligation Azide + Alkyne; Tetrazine + Strained Alkene/AlkyneMechanistically distinct reactions allow for true mutual orthogonality, enabling simultaneous labeling. nih.govacs.org
Staudinger Ligation & CuAAC Azide + Phosphine (B1218219); Azide + Terminal AlkyneBoth react with azides, requiring sequential addition of reagents or careful selection of reactants to achieve selective labeling. nih.govpitt.edu

This table outlines examples of orthogonal reaction pairs that can be used for multiplexed labeling in conjunction with azido-functionalized molecules like this compound.

Advancements in Microfluidics and High-Throughput Screening Platforms

Microfluidics and high-throughput screening (HTS) are revolutionizing drug discovery and molecular biology by enabling the rapid analysis of millions of individual reactions or cells. nih.govmdpi.com These platforms are particularly valuable for research involving unnatural amino acids like this compound.

Droplet microfluidics, which compartmentalizes reactions into picoliter- to nanoliter-sized droplets, allows for the screening of vast libraries of enzyme variants or cell populations. acs.orgmdpi.com This technology can be adapted to screen for improved aminoacyl-tRNA synthetases (aaRS) that more efficiently incorporate this compound into proteins. spherebio.com Similarly, HTS platforms using automated microscopy and plate readers can rapidly screen for the effects of incorporating this unnatural amino acid on protein function or cellular viability in thousands of different conditions. cuanschutz.edunih.gov These technologies dramatically accelerate the pace of discovery, making it feasible to test large numbers of hypotheses and optimize biological systems for novel functions. nih.gov

Design of Next-Generation Genetically Encoded Tools for Unnatural Amino Acid Incorporation

The site-specific incorporation of this compound into proteins relies on genetic code expansion, which requires an orthogonal translation system (OTS). nih.govnih.gov An OTS consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which recognize a "blank" codon (often the amber stop codon, UAG) and insert the unnatural amino acid during protein synthesis. nih.govmdpi.com

A major goal is to improve the efficiency and fidelity of these systems. nih.gov Next-generation tools focus on several key areas:

Evolving More Efficient Synthetases: Using directed evolution, researchers are creating aaRS variants that charge the unnatural amino acid onto the tRNA more rapidly and with higher specificity. frontiersin.org

Improving Orthogonality: Efforts are underway to ensure the engineered aaRS/tRNA pair does not cross-react with any endogenous cellular components, which can lead to off-target effects. nih.govnih.gov

Expanding the Genetic Code: Researchers are developing systems that utilize quadruplet codons or unused sense codons to incorporate multiple, distinct unnatural amino acids into a single protein. nih.govnih.gov This requires the development of multiple, mutually orthogonal OTSs that can function simultaneously within the same cell. nih.gov

Genomically Recoded Organisms (GROs): In GROs, all instances of a specific codon (like UAG) are removed from the genome and replaced with an alternative, freeing up that codon exclusively for unnatural amino acid incorporation and eliminating competition with translation release factors. mdpi.com

These advancements will make the incorporation of this compound more robust and versatile, enabling more complex protein engineering projects in a wider range of organisms. mdpi.comnih.gov

Exploration of Novel Biological Applications beyond Current Scope

While this compound is well-established for protein labeling and visualization, its unique chemical properties open the door to a range of novel applications. smolecule.com The azide group is not just a bioorthogonal handle; it's also a photo-reactive group and a precursor for other functionalities. nih.govrsc.org

Emerging applications include:

Photo-crosslinking: Upon UV activation, the azide group can form a highly reactive nitrene intermediate that covalently crosslinks to nearby interacting molecules. nih.gov Incorporating this compound into a protein of interest can thus be used to map its binding partners within living cells.

Drug Discovery: The compound can be used as a building block in the synthesis of novel peptides or small molecules with therapeutic potential. smolecule.comchemimpex.com Its structural similarity to other amino acids like lysine (B10760008) and methionine could allow it to act as an inhibitor for enzymes involved in metabolic pathways. chemicalbook.comnih.gov

Biomaterials: The ability to use click chemistry to attach polymers or other molecules to proteins containing this compound allows for the creation of novel biomaterials, such as hydrogels with specific biological functions. researchgate.net

Bioorthogonal Cleavage: Researchers have developed methods where the azido group, after reacting in a cycloaddition, can be selectively cleaved, providing a tool for activating proteins or releasing caged molecules inside living cells. rsc.org

These future directions highlight the expanding potential of this compound, moving it from a simple labeling reagent to a multifunctional tool for probing, manipulating, and creating complex biological systems.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 6-Azido-D-norleucine HCl, and how do they influence experimental design?

  • Methodological Answer : The compound's structure includes a D-norleucine backbone modified with an azido group (-N₃) at the sixth carbon, enabling click chemistry applications (e.g., CuAAC reactions). Key properties include a molecular weight of 172.19 g/mol (C₆H₁₂N₄O₂·HCl), solubility in polar organic solvents, and hygroscopicity requiring storage at ≤-20°C under inert conditions to prevent degradation . These properties necessitate protocols for moisture-free handling, inert atmosphere storage, and compatibility validation with reaction buffers to avoid side reactions.

Q. How is this compound synthesized and characterized in academic research?

  • Methodological Answer : Synthesis typically involves diazo transfer or substitution reactions on norleucine precursors. Characterization relies on HPLC (≥95% purity validation), mass spectrometry (to confirm molecular ion peaks at m/z 172.19), and FT-IR (to identify azido stretching vibrations ~2100 cm⁻¹). Researchers must account for batch-to-batch variability by cross-validating synthetic routes with NMR (e.g., ¹H and ¹³C) to ensure stereochemical integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Despite lacking OSHA hazard classification, azido compounds can decompose exothermically. Use engineering controls (fume hoods), PPE (nitrile gloves, goggles), and avoid contact with heavy metals or oxidizing agents. Storage in sealed, inert containers at -20°C prevents azide degradation. Emergency protocols include ethanol rinses for spills and immediate medical consultation for inhalation/ingestion .

Advanced Research Questions

Q. How can this compound be utilized in site-specific protein labeling, and what experimental controls are necessary?

  • Methodological Answer : The azido group enables bioorthogonal tagging via CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC). To ensure specificity:

  • Control 1 : Use azide-free analogs to confirm labeling is reaction-dependent.
  • Control 2 : Validate protein integrity post-labeling via SDS-PAGE and circular dichroism.
  • Optimization : Titrate Cu(I) catalyst concentrations (0.1–1 mM) to balance reaction efficiency and protein denaturation risks .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across cell models?

  • Methodological Answer : Discrepancies may arise from differences in cellular uptake (e.g., amino acid transporter expression) or azide stability in varying pH conditions. Mitigation strategies include:

  • Pharmacokinetic Profiling : Quantify intracellular concentrations via LC-MS.
  • Environmental Controls : Replicate experiments under standardized O₂ levels (azides are light-/O₂-sensitive).
  • Model Validation : Compare results in primary vs. immortalized cell lines to assess transporter dependency .

Q. How does the stereochemistry of this compound impact its metabolic incorporation in bacterial vs. mammalian systems?

  • Methodological Answer : The D-configuration confers resistance to endogenous aminoacyl-tRNA synthetases in eukaryotes, limiting nonspecific incorporation. In bacterial systems (e.g., E. coli), orthogonal tRNA/synthetase pairs are required for site-specific integration. Researchers should:

  • Validate Incorporation : Use radiolabeled (³H/¹⁴C) analogs and autoradiography.
  • Assess Toxicity : Monitor growth curves in minimal media supplemented with 0.1–10 mM compound to identify metabolic interference thresholds .

Q. What analytical methods are optimal for detecting this compound in complex biological matrices?

  • Methodological Answer : Combine LC-MS/MS with derivatization (e.g., propiolate ester formation to enhance ionization) for sensitivity down to nM levels. For tissue samples:

  • Extraction : Use methanol/water (70:30) with 0.1% formic acid.
  • Quantification : Employ isotope-labeled internal standards (e.g., ¹³C₆-6-Azido-D-norleucine) to correct for matrix effects. Cross-validate with fluorescence detection post-click conjugation to Alexa Fluor tags .

Methodological Considerations Table

Aspect Recommendation Evidence Source
Storage ≤-20°C, desiccated, under argon/N₂ to prevent azide decomposition
Reaction Solvents DMSO or aqueous buffers (pH 6–8); avoid THF/chloroform due to incompatibility
Biological Assays Pre-treat cells with 1 mM cycloheximide to block endogenous translation
Toxicity Screening MTT assays at 24/48 hrs; EC₅₀ thresholds typically >5 mM in mammalian cells

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.